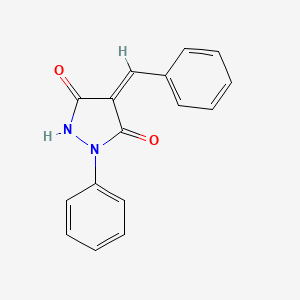
4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by a pyrazolidine-3,5-dione core with a benzylidene and a phenyl group attached. It has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione typically involves the reaction of diethyl malonate with phenyl hydrazine to form the pyrazolidine-3,5-dione nucleus. This intermediate is then derivatized at the fourth position by reacting with aromatic aldehydes to yield 4-benzylidene-pyrazolidine-3,5-diones . The reaction conditions often include the use of solvents like ethanol and catalysts such as Mg(II) acetylacetonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxiranes when epoxidized.
Reduction: Reduction of 4-benzylidene derivatives results in the corresponding benzyl derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include peracids or hydrogen peroxide.
Reduction: Sodium borohydride in methanol is frequently used.
Substitution: Aromatic aldehydes and various halogenating agents are employed.
Major Products:
Oxidation: Formation of oxiranes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of chloro or nitrooxy derivatives.
Applications De Recherche Scientifique
4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against bacteria and fungi.
Medicine: Shows potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparaison Avec Des Composés Similaires
Phenylbutazone: An anti-inflammatory drug with a similar pyrazolidine-3,5-dione core.
Oxyphenbutazone: Another anti-inflammatory agent with structural similarities.
Sulfinpyrazone: A uricosuric agent used in the treatment of gout.
Uniqueness: 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione stands out due to its broad spectrum of biological activities and its potential as a lead compound in drug development .
Propriétés
Numéro CAS |
15083-26-8 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
(4Z)-4-benzylidene-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19)/b14-11- |
Clé InChI |
PKTTZLOKYWXRQV-KAMYIIQDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Solubilité |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
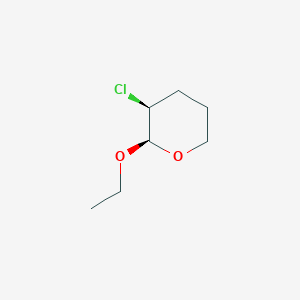

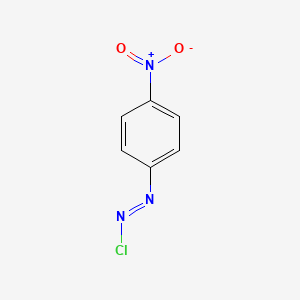


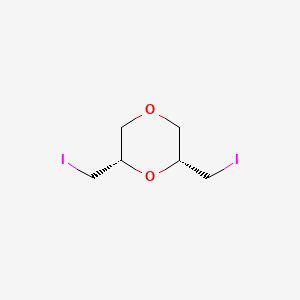
![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

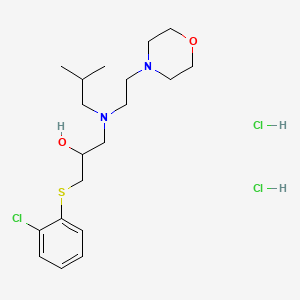
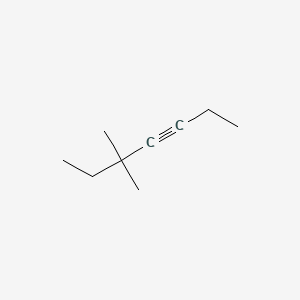
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)


